Superior Apoptosis Induction Potency Over Parent Anagrelide
Antitumor agent-100 hydrochloride (compound A6) demonstrates a ~22-fold improvement in apoptosis-inducing activity compared to the parent compound anagrelide in HeLa cervical cancer cells [1]. The structure-based optimization introduced a hydrophobic p-tolyl substitution at the 7-position, enhancing the interaction interface with SLFN12 and driving the potency gain [2].
| Evidence Dimension | Apoptosis induction (IC50) in HeLa cells |
|---|---|
| Target Compound Data | IC50 = 0.30 nM |
| Comparator Or Baseline | Anagrelide: IC50 = 6.67 nM |
| Quantified Difference | ~22-fold improvement (6.67 nM / 0.30 nM) |
| Conditions | HeLa cell line; apoptosis measured via caspase activation/viability assays; compound treatment duration as described in Nature Communications 2021 |
Why This Matters
A >20-fold potency difference directly impacts the required working concentration and potential for off-target effects, making anagrelide an inadequate substitute for assays requiring high sensitivity or low compound consumption.
- [1] Chen, J., et al. Structure of PDE3A–SLFN12 complex and structure-based design for a potent apoptosis inducer of tumor cells. Nature Communications 12, 6504 (2021). View Source
- [2] Chen, J., et al. Structure of PDE3A–SLFN12 complex and structure-based design for a potent apoptosis inducer of tumor cells. Nature Communications 12, 6504 (2021). View Source
